Mogroside VI B is extracted from the dried fruit of Siraitia grosvenorii. This plant is native to southern China and has been used for centuries in traditional Chinese medicine for its purported health benefits, including anti-inflammatory and antioxidant properties. The fruit contains various mogrosides, with mogroside V and mogroside VI B being the most studied due to their sweetness and potential therapeutic effects .
Mogroside VI B can be classified as:
The synthesis of mogroside VI B can be achieved through several methods, primarily focused on enzymatic glycosylation processes. The most common approach involves the enzymatic conversion of mogrol, the aglycone precursor, into various mogrosides through glycosyltransferase enzymes. Recent studies have optimized these processes to enhance yield and efficiency .
Mogroside VI B has a complex molecular structure characterized by multiple sugar units attached to a triterpene backbone. Its molecular formula is . The structure features multiple hydroxyl groups and glycosidic linkages that contribute to its sweetness and solubility properties.
Mogroside VI B participates in various chemical reactions typical of glycosides, including hydrolysis under acidic or enzymatic conditions. These reactions can lead to the release of the aglycone (mogrol) and sugar components.
The mechanism by which mogroside VI B exerts its sweetness involves interaction with taste receptors on the tongue, specifically the sweet taste receptors (T1R2/T1R3). Upon binding, these receptors activate signaling pathways that lead to the perception of sweetness.
Studies suggest that mogroside VI B does not metabolize into glucose, making it a suitable option for individuals managing blood sugar levels. Its action is rapid and does not involve insulin response, which is beneficial for diabetic patients .
Relevant analyses indicate that mogroside VI B maintains its structural integrity under various processing conditions, making it suitable for food applications .
Mogroside VI B has several scientific uses:
Mogroside VI B is a cucurbitane-type triterpenoid glycoside primarily isolated from the fruits of Siraitia grosvenorii (monk fruit), a perennial vine native to southern China’s Guangxi province. Within the fruit, Mogroside VI B exists as a minor constituent, accounting for <0.5% of total mogrosides, while mogroside V dominates at 0.8–1.3% (w/w) [4]. The biosynthesis follows a conserved terpenoid backbone pathway with species-specific modifications:
Table 1: Mogrosides in Siraitia grosvenorii Fruit [4]
Compound | Glucose Units | Relative Abundance (% w/w) | Sweetness Intensity vs. Sucrose |
---|---|---|---|
Mogrol (aglycone) | 0 | Trace | Tasteless |
Mogroside III | 3 | 0.2–0.5% | 10–50× |
Mogroside V | 5 | 0.8–1.3% | 250–425× |
Mogroside VI B | 6 | <0.5% | 300–500× |
Siamenoside I | 6 | <0.5% | 465× |
Accumulation is developmentally regulated, peaking at 70–85 days after flowering (DAF) alongside mogroside V. This temporal pattern correlates with upregulated UGT and CYP450 genes during fruit maturation [1].
Mogroside VI B biosynthesis requires regioselective glycosylation by UGTs. Three core UGTs have been characterized for their roles:
Table 2: Catalytic Efficiency of Engineered UGTs [5]
Enzyme | Wild-Type kcat/Km (M−1s−1) | Mutant kcat/Km (M−1s−1) | Engineering Strategy |
---|---|---|---|
UGT74AC1 | 0.12 | 12.5 (104×↑) | T79Y/L48M/R28H/L109I mutations |
UGT94-289-3 | 0.021 | 1.55 (74×↑) | N-terminal truncation + P245S |
UGT94-289-1 | 0.18 | 72.0 (400×↑) | Activity-based sequence conservation |
Enzyme engineering strategies like site-directed mutagenesis and N-terminal truncation enhanced catalytic efficiency up to 400-fold. Computational modeling revealed that mutations (e.g., P245S in UGT94-289-3) widen substrate-binding pockets, facilitating mogroside V accommodation [5].
Heterologous mogroside VI B production faces challenges due to pathway complexity:
Table 3: Mogroside VI B Yields in Engineered Hosts
Host System | Pathway Components | Titer | Limitations |
---|---|---|---|
S. cerevisiae | Sg CYP450s + UGT74AC1/UGT94-289-1 | ~5 μg/L | Inefficient glycosylation |
E. coli | Mogrol + UGT94-289-1 | Not detected | Lack of UDP-glucose regeneration |
In vitro enzymatic | Purified UGTs + UDP-glucose | 91–99% yield | High enzyme cost |
Key optimization strategies include:
Biotransformation leverages biological systems to modify mogrosides:
Table 4: Mogroside VI B Biotransformation Efficiency [6]
Biotransformation Agent | Substrate | Product | Conversion Rate | Conditions |
---|---|---|---|---|
Muyocopron sp. A5 | Mogroside V | Siamenoside I | 65% | 36 h, pH 6.0, 28°C |
UGT94-289-1 mutant | Mogroside V | Mogroside VI B | 91–99% | In vitro, UDP-glucose feed |
Aspergillus sp. S125 | Mogroside V | Mogroside IIA | 45% | 72 h, pH 6.0, 28°C |
Concluding Remarks
Mogroside VI B exemplifies the synergy between traditional plant biochemistry and modern synthetic biology. While challenges in microbial titers persist, enzymatic engineering and biotransformation offer scalable production routes. Future work must optimize CYP450-UGT co-localization and energy cofactor recycling to unlock industrial-scale synthesis.
Listed Compounds: Mogrol, Mogroside IIE, Mogroside III, Mogroside IV, Mogroside V, Mogroside VI, Mogroside VI B, Siamenoside I.
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